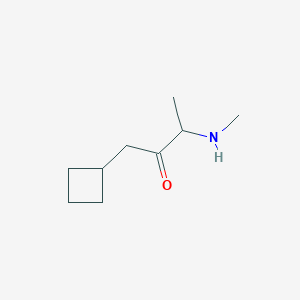![molecular formula C7H11NO2 B13163556 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound belonging to the class of alpha amino acids. This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of both an amino group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an amine, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: This compound has an additional carboxylic acid group, which may alter its reactivity and applications.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups, leading to variations in their chemical behavior and uses.
Uniqueness: 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific combination of a bicyclic structure with an amino and carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-aminobicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-7(6(9)10)2-1-4-3-5(4)7/h4-5H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
AACSNIQVNXWPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)





![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)


![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

